![molecular formula C14H9Br2ClO2 B1372421 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-25-8](/img/structure/B1372421.png)
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 . It has a molecular weight of 404.48 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl chloride core with bromobenzyl and bromo substituents .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 475.9±40.0 °C . Its density is predicted to be 1.736±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
One-Step Synthesis of Benzofurans : A study by Begala et al. (2018) highlighted the use of benzoyl chlorides, including derivatives similar to 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride, in the synthesis of 2-phenylbenzofuran and 3-benzoyl-2-phenylbenzofuran derivatives. This method provides a regioselective, one-pot route for synthesizing complex benzofuran compounds, which can have various applications in material science and pharmaceuticals (Begala, Caboni, Matos, & Delogu, 2018).
Radical Cyclization for Quinolinones : Majumdar and Mukhopadhyay (2003) demonstrated the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones using a process that involves the treatment of 4-hydroxyquinolin-2(1H)-ones with bromobenzyl bromides. This process could potentially employ this compound or similar compounds (Majumdar & Mukhopadhyay, 2003).
Preparation of Phthalimide Derivatives : Hassanzadeh et al. (2008) synthesized a series of phthalimide derivatives, crucial for the development of anxiolytics and sedative hypnotics, using benzoyl chloride derivatives. This synthesis route might be applicable for compounds like this compound (Hassanzadeh et al., 2008).
Iron and Copper-Catalyzed Cyclizations : Bonnamour, Piedrafita, and Bolm (2010) explored the use of iron and copper salts in catalyzing cyclizations of aryl 2-bromobenzyl ketones to form benzo[b]furans. This process could be relevant for compounds similar to this compound (Bonnamour, Piedrafita, & Bolm, 2010).
Biological Applications
Antifilarial Agents Synthesis : Ram, Wise, and Townsend (1985) reported the synthesis of various 2-thiobenzimidazole derivatives as potential antifilarial agents, starting from benzoyl chlorides. This suggests possible biomedical applications for this compound in developing antiparasitic drugs (Ram, Wise, & Townsend, 1985).
Antimicrobial Activity : Pacholak et al. (2021) synthesized benzosiloxaboroles using benzoyl chlorides and tested them for antimicrobial activity. Compounds like this compound could potentially be utilized in similar research for developing new antimicrobial agents (Pacholak et al., 2021).
Non-Peptide CCR5 Antagonists : Bi (2015) and Cheng De-ju (2014) synthesized non-peptide CCR5 antagonist benzamide derivatives. Compounds similar to this compound were used in these studies, indicating their potential in developing novel therapeutic agents (Bi, 2015) (Cheng De-ju, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzoyl chloride derivatives can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with the benzoyl chloride derivative, leading to the substitution of the chloride group.
Biochemical Pathways
Given its potential to undergo nucleophilic substitution reactions, it may influence pathways involving proteins or enzymes that interact with benzoyl chloride derivatives .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes and proteins through covalent bonding, leading to the formation of stable complexes. This compound is known to react with nucleophilic amino acid residues such as lysine and cysteine, forming covalent bonds that can alter the structure and function of the target proteins . Additionally, this compound can interact with other biomolecules, including nucleic acids, through similar covalent modifications, thereby influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. It has been observed to impact gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation depending on the nature of the interaction . This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, thereby influencing the transcriptional machinery . The covalent modifications introduced by this compound can lead to significant changes in the structure and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in cellular processes . The stability and degradation of this compound are critical factors that influence its long-term effects in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by modifying key metabolic enzymes, leading to changes in the levels of specific metabolites . The interactions of this compound with metabolic enzymes are crucial for understanding its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The activity and function of this compound are influenced by its subcellular localization, making it a critical factor in its overall biochemical activity .
Properties
IUPAC Name |
5-bromo-2-[(4-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDFZGGDSIQXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


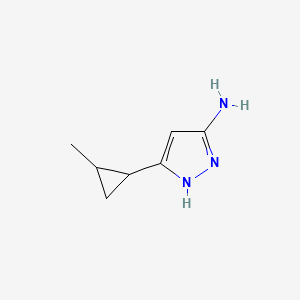
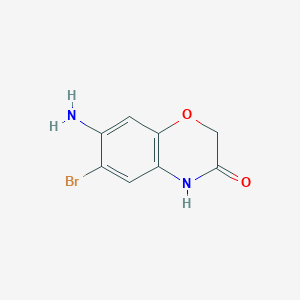
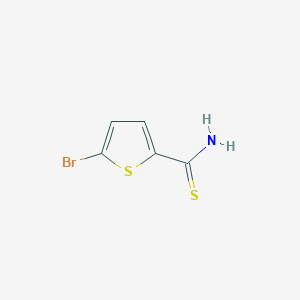
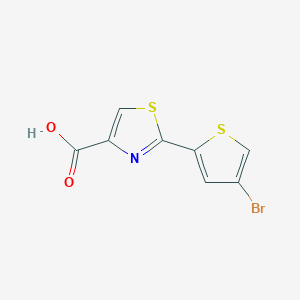
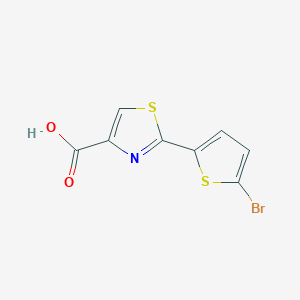





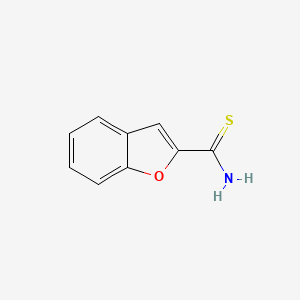


![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
